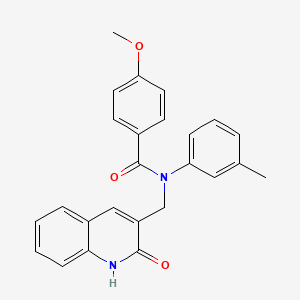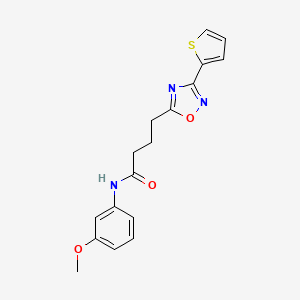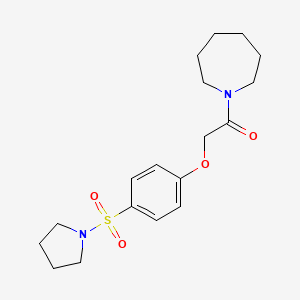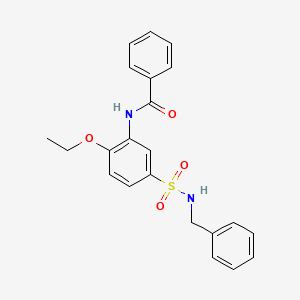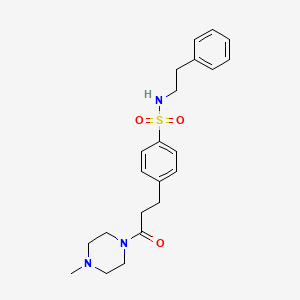
4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide, also known as MP-3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MP-3 belongs to the class of sulfonamide compounds and has been found to exhibit promising biological activities.
Mechanism of Action
The mechanism of action of 4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide involves the inhibition of the above-mentioned enzymes, which leads to the disruption of various biochemical pathways. This, in turn, results in the modulation of several physiological processes, including neurotransmission, acid-base balance, and bone resorption.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to improve memory and cognitive function in animal models of Alzheimer's disease. Additionally, it has been found to exhibit anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide is its potent inhibitory activity against several enzymes, which makes it a valuable tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of this compound is its relatively low solubility in water, which can limit its applications in certain experimental setups.
Future Directions
There are several future directions for research on 4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide. One potential avenue is the development of more efficient synthesis methods that can yield higher yields of the compound. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of more water-soluble derivatives of this compound could expand its applications in various experimental setups.
Synthesis Methods
The synthesis of 4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide involves a multi-step process that begins with the reaction of 4-nitrobenzenesulfonyl chloride with N-phenethylpiperazine. The resulting product is then treated with sodium hydride to form the intermediate compound, which is further reacted with 3-oxopentanedioic acid to yield this compound.
Scientific Research Applications
4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes play a crucial role in various physiological processes, and their dysregulation has been linked to several diseases.
Properties
IUPAC Name |
4-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-N-(2-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-24-15-17-25(18-16-24)22(26)12-9-20-7-10-21(11-8-20)29(27,28)23-14-13-19-5-3-2-4-6-19/h2-8,10-11,23H,9,12-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENPTJLZMXCXNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methyl-N'-(propan-2-ylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7710628.png)



